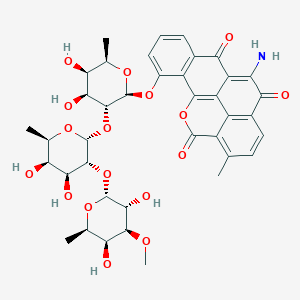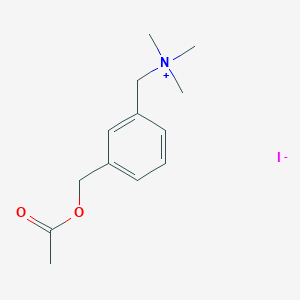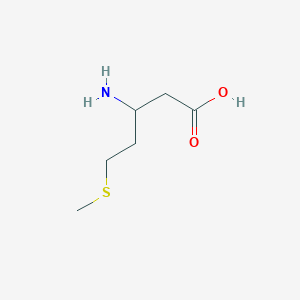
((2S,3R,4R)-3-Aminopyrrolidine-2,4-diyl)dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2S,3R,4R)-3-Aminopyrrolidine-2,4-diyl)dimethanol is a compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((2S,3R,4R)-3-Aminopyrrolidine-2,4-diyl)dimethanol can be achieved through several synthetic routes. One common method involves the stereoselective cyclization of acyclic intermediates. For example, the synthesis can start with the dipolarophile (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam and the achiral ylide precursor, N-(benzyl)-N-methylglycine . The reaction conditions typically involve the use of bromoacetyl bromide and benzyl carbonate protecting groups to facilitate the synthesis and avoid deprotection of nucleobases under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions: ((2S,3R,4R)-3-Aminopyrrolidine-2,4-diyl)dimethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents such as bromoacetyl bromide .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid, while reduction can yield an alcohol .
科学的研究の応用
((2S,3R,4R)-3-Aminopyrrolidine-2,4-diyl)dimethanol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of novel nucleoside analogs . In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and autoimmune disorders .
作用機序
The mechanism of action of ((2S,3R,4R)-3-Aminopyrrolidine-2,4-diyl)dimethanol involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of human purine nucleoside phosphorylase, an enzyme involved in the metabolism of nucleosides . This inhibition can lead to the accumulation of nucleosides, which can have therapeutic effects in the treatment of certain diseases .
類似化合物との比較
((2S,3R,4R)-3-Aminopyrrolidine-2,4-diyl)dimethanol can be compared with other similar compounds such as D-immucyllin-H and D-DADMe-immucyllin-H . These compounds also belong to the class of azanucleosides and have similar biological activities. this compound is unique in its specific stereochemistry and the presence of the hydroxymethyl group, which can influence its reactivity and biological activity .
List of Similar Compounds:- D-immucyllin-H
- D-DADMe-immucyllin-H
- (3R,5S)-5-Hydroxymethyl-3-pyrrolidinol hydrochloride
- (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol
特性
CAS番号 |
155935-61-8 |
|---|---|
分子式 |
C6H14N2O2 |
分子量 |
146.19 g/mol |
IUPAC名 |
[(3R,4R,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C6H14N2O2/c7-6-4(2-9)1-8-5(6)3-10/h4-6,8-10H,1-3,7H2/t4-,5+,6+/m0/s1 |
InChIキー |
GKRGFUWLYFZLKY-KVQBGUIXSA-N |
SMILES |
C1C(C(C(N1)CO)N)CO |
異性体SMILES |
C1[C@H]([C@H]([C@H](N1)CO)N)CO |
正規SMILES |
C1C(C(C(N1)CO)N)CO |
同義語 |
2,4-Pyrrolidinedimethanol,3-amino-,[2S-(2alpha,3alpha,4alpha)]-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)




![4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B115914.png)





![N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B115924.png)

